molecular formula C10H9ClO4 B8376846 2-Acetoxy-5-methoxybenzoyl chloride

2-Acetoxy-5-methoxybenzoyl chloride

Cat. No.: B8376846
M. Wt: 228.63 g/mol
InChI Key: BJZRKJLACTVWJZ-UHFFFAOYSA-N
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Description

2-Acetoxy-5-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring an acetoxy group (-OAc) at the 2-position and a methoxy group (-OMe) at the 5-position on the aromatic ring, with a reactive acyl chloride (-COCl) functional group. This compound is typically synthesized via the reaction of 2-acetoxy-5-methoxybenzoic acid with thionyl chloride (SOCl₂) or other chlorinating agents. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it acts as an acylating agent to introduce the benzoyl moiety into target molecules .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

(2-carbonochloridoyl-4-methoxyphenyl) acetate

InChI

InChI=1S/C10H9ClO4/c1-6(12)15-9-4-3-7(14-2)5-8(9)10(11)13/h3-5H,1-2H3

InChI Key

BJZRKJLACTVWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-acetoxy-5-methoxybenzoyl chloride can be contextualized by comparing it to structurally related compounds:

Compound Name CAS Functional Groups Key Properties
2-Acetoxy-5-methoxybenzoyl chloride N/A -COCl, -OAc, -OMe High reactivity as an acylating agent; moisture-sensitive
5-Acetyl-2-methoxybenzaldehyde 531-99-7 -CHO, -Ac, -OMe Moderate reactivity (aldehyde oxidation/condensation); stable under dry conditions
2-Methoxybenzoyl chloride 21615-34-9 -COCl, -OMe Less steric hindrance than 2-Acetoxy derivative; faster acylation kinetics
5-Methoxy-2-hydroxybenzoic acid 2612-02-4 -COOH, -OH, -OMe Lower reactivity (carboxylic acid); requires activation for acylation

Reactivity and Stability

  • 2-Acetoxy-5-methoxybenzoyl chloride : The electron-withdrawing acetoxy group deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electrophilicity of the acyl chloride group. This makes it highly reactive toward nucleophiles (e.g., amines, alcohols). It is moisture-sensitive, requiring anhydrous storage .
  • 5-Acetyl-2-methoxybenzaldehyde : The aldehyde group is less reactive than acyl chloride, participating in condensations (e.g., Aldol reactions) rather than acylations. The acetyl and methoxy groups stabilize the molecule, reducing hydrolysis risks compared to benzoyl chlorides .

Research Findings and Data Limitations

While direct experimental data on 2-Acetoxy-5-methoxybenzoyl chloride is scarce in the provided sources, comparisons with structural analogs highlight critical trends:

  • Electron-Donating vs.
  • Hydrolysis Sensitivity : Benzoyl chlorides hydrolyze rapidly to carboxylic acids in moisture, whereas aldehydes like 5-Acetyl-2-methoxybenzaldehyde are more stable but prone to oxidation .

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